3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Description
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic compound featuring an imidazopyridine core substituted with a methyl group at the 6-position and an aniline moiety at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly for targeting parasitic and infectious diseases . Its molecular formula is C₁₄H₁₃N₃, with a molecular weight of 223.28 g/mol (as inferred from structurally similar analogs in ). The compound’s bioactivity is influenced by the methyl group’s position on the imidazopyridine ring and the electronic effects of the aniline substituent.
Properties
IUPAC Name |
3-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDTOSRJXNYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free synthesis or the use of green chemistry principles to minimize environmental impact. These methods may include the use of microwave irradiation or ultrasonic waves to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a chemical compound with diverse applications in scientific research, including drug discovery. The imidazo[1,2-a]pyridine structure in the compound is a heterocycle, a type of organic ring containing different elements, which are often found in biologically active molecules, suggesting potential use in drug discovery. The aniline group is an aromatic amine, a common functional group in pharmaceuticals because it can form hydrogen bonds and participate in other interactions with biological molecules.
Scientific Research Applications
- Drug Discovery The compound has potential applications in drug discovery.
- Biological Studies It also has potential implications in biological studies.
Biological Activities
The imidazo[1,2-a]pyridine structure exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Derivatives of the compound have shown potential as inhibitors in biological pathways relevant to diseases such as cancer and bacterial infections.
Table 1: Selected Reactions Involving 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| CN Bond Formation | BCl3, DCM at -78°C | 80 |
| CS Bond Formation | BCl3 with morpholine | 74 |
| CO Bond Formation | Alcohols | 60-80 |
BCl3-Mediated C–N, C–S, and C–O Bond Formation of Imidazo[1,2-a]pyridines
Mechanism of Action
The mechanism of action of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism: Positional Effects of Methyl Substitution
The position of the methyl group on the imidazopyridine ring significantly impacts physicochemical and biological properties:
Key Insight : Positional isomerism alters steric hindrance and electronic distribution, affecting interactions with biological targets such as enzymes or receptors.
Halogen-Substituted Analogs
Halogenation (e.g., Cl, F, I) modulates electronic properties and lipophilicity:
Key Insight : Electron-withdrawing groups (e.g., Cl, CF₃) lower pKa, increasing solubility in physiological environments. Fluorine enhances metabolic stability and bioavailability .
Alkyl and Aryl Derivatives
Alkyl chains and aryl groups influence pharmacokinetics:
Key Insight: Alkyl chains (e.g., butyl) enhance lipophilicity, aiding tissue penetration, while salt forms (e.g., hydrochloride) improve solubility for intravenous administration .
Biological Activity
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 223.27 g/mol. The compound features a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.27 g/mol |
| SMILES | NC1=CC(C2=CN(C=C(C)C=C3)C3=N2)=CC=C1 |
| InChI Key | STXDTOSRJXNYOW-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. Specifically, studies have shown that compounds related to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .
- Case Studies : One study demonstrated that derivatives of imidazo[1,2-a]pyridine effectively inhibited the growth of various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Research has shown that derivatives can inhibit the growth of both bacterial and fungal strains:
- In Vitro Studies : Various derivatives have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing significant inhibitory effects .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer and other diseases:
- Enzyme Targets : Studies suggest that it may interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses and cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Substitution Effects : Variations in substitution patterns on the imidazo[1,2-a]pyridine ring significantly affect the compound's potency. For example, methyl substitutions at different positions have been shown to enhance anticancer activity .
| Substituent Position | Biological Activity Impact |
|---|---|
| 6-position | Increased anticancer activity |
| 8-position | Altered enzyme inhibition profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
